N-(5-bromo-2-fluorophenyl)acetamide
Description
Overview of Acetamide (B32628) Derivatives in Pharmaceutical Sciences
The acetamide functional group, characterized by the structure CH₃CONH₂, is a fundamental component in a vast array of organic molecules and plays a significant part in drug development. archivepp.compatsnap.com Its derivatives are integral to numerous pharmaceuticals due to their ability to form hydrogen bonds, which influences their solubility and interactions with biological targets like proteins and enzymes. patsnap.com This capacity for molecular interaction is pivotal in designing drugs that can modulate the activity of these biological macromolecules. patsnap.com
Significance of Halogenation in Organic Compounds for Biological Activity
The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. nih.govmt.com Halogenation can significantly influence a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target receptors. nih.govmdpi.com An estimated one-third of drugs in clinical trials are halogenated, underscoring the importance of this chemical modification. nih.gov
The strategic placement of halogens can lead to more potent and selective drugs. nih.gov For example, the substitution of hydrogen with a fluorine atom can block metabolic pathways, thereby increasing the drug's half-life. nih.gov Furthermore, halogens can participate in "halogen bonding," a noncovalent interaction similar to hydrogen bonding, which can refine and optimize the binding of a ligand to its receptor. nih.gov This interaction has revolutionized computational approaches to drug discovery, allowing for more precise design of bioactive ligands. nih.gov The presence of a halogen can also enhance a drug's ability to cross biological membranes, a critical factor for reaching its site of action. mdpi.comnih.gov The diverse biological activities of naturally occurring halogenated compounds, including antibacterial, antifungal, and antitumor effects, further validate the importance of halogens in bioactive molecules. nih.govresearchgate.netlsmu.ltresearchgate.net
Historical Context of N-(5-bromo-2-fluorophenyl)acetamide and Related Compounds
While a detailed historical timeline for the initial synthesis of this compound is not extensively documented in publicly available literature, its emergence is intrinsically tied to the broader exploration of halogenated phenylacetamides in drug discovery. The development of related compounds often stems from systematic structure-activity relationship (SAR) studies, where different halogen substitutions on the phenyl ring are investigated to optimize biological activity.
For instance, research into inhibitors of enzymes like 6-phosphogluconate dehydrogenase (6PGD) has led to the synthesis and evaluation of a variety of N-(1,3,4-thiadiazol-2-yl)amide derivatives. acs.orgacs.org In these studies, compounds bearing a dichlorophenyl)acetamide moiety showed significant potency. acs.org Further optimization efforts explored the impact of different substituents on a separate phenyl ring, including bromo and fluoro groups, leading to the identification of potent inhibitors like N-(5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide. acs.org This highlights the systematic approach of medicinal chemists in exploring the chemical space around a core scaffold to enhance desired biological effects. The synthesis of various isomers, such as 2-(5-Bromo-2-fluorophenyl)acetamide and N-(2-Bromo-5-fluorophenyl)acetamide, indicates the deliberate investigation of the positional effects of the halogen atoms on the phenyl ring. bldpharm.comeasycdmo.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromo-2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMNLQCVRYDPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287614 | |
| Record name | N-(5-Bromo-2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88288-12-4 | |
| Record name | 88288-12-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51777 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Bromo-2-fluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to N-(5-bromo-2-fluorophenyl)acetamide
The preparation of this compound can be achieved through several synthetic pathways, with the most common being the acetylation of a corresponding aniline (B41778) precursor.
Synthesis from 5-Bromo-2-fluoroaniline (B1303259) via Acetylationvanderbilt.edu
The most direct and widely employed method for synthesizing this compound involves the acetylation of 5-bromo-2-fluoroaniline. chemicalbook.comnih.govlookchem.combldpharm.comtcichemicals.com This reaction is a standard N-acylation process where the amino group of the aniline attacks an acetylating agent. acs.org
Common acetylating agents for this transformation include acetyl chloride and acetic anhydride (B1165640). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride or acetic acid byproduct that is formed. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options. irejournals.com The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product, this compound, can be isolated and purified through standard laboratory procedures such as filtration, washing, and recrystallization. nih.gov
Table 1: Reaction Conditions for the Acetylation of 5-Bromo-2-fluoroaniline
| Acetylating Agent | Base | Solvent | Temperature |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |
| Acetic Anhydride | Triethylamine | Tetrahydrofuran (THF) | Room temperature |
Alternative Synthetic Pathways and Precursors
While the acetylation of 5-bromo-2-fluoroaniline is the most prevalent route, alternative strategies could theoretically be employed. These might involve the late-stage introduction of the bromine or fluorine atoms onto a pre-formed acetanilide (B955) scaffold. For instance, the bromination of N-(2-fluorophenyl)acetamide could be explored. However, this approach may lead to challenges in controlling the regioselectivity of the bromination, potentially yielding a mixture of isomers.
Derivatization Strategies of this compound
The chemical structure of this compound offers several avenues for further chemical modification, allowing for the synthesis of a diverse range of derivatives.
Functional Group Interconversions on the Acetamide (B32628) Moiety
The acetamide functional group itself can undergo various transformations. ub.edufiveable.meimperial.ac.uk For example, hydrolysis of the amide bond, typically under acidic or basic conditions, would regenerate the 5-bromo-2-fluoroaniline. This can be a useful step for deprotection or for accessing the free amine for subsequent reactions.
Alternatively, the carbonyl group of the acetamide could potentially be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce amides to the corresponding amines. imperial.ac.uk This would yield N-ethyl-5-bromo-2-fluoroaniline. Selective reduction to the aldehyde is more challenging but can sometimes be achieved with specific reagents. fiveable.me
Reactions at the Bromine Position: Suzuki Cross-Coupling and Other Metal-Catalyzed Reactionsacs.org
The bromine atom on the phenyl ring is a key site for derivatization, particularly through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. researchgate.netlibretexts.orgnih.gov In this reaction, this compound can be coupled with a variety of organoboron compounds, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the bromine position, leading to the synthesis of biaryl compounds and other complex structures. acs.orgresearchgate.net
Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be used to form carbon-nitrogen bonds by reacting the bromo-substituted compound with amines. acs.org Similarly, Heck and Sonogashira couplings could be employed to introduce alkenyl and alkynyl groups, respectively.
Table 2: Examples of Metal-Catalyzed Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Catalyst | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh3)4 | Biaryl derivative |
| Buchwald-Hartwig Amination | Piperidine | Pd2(dba)3 / RuPhos | N-arylated piperidine |
| Heck Coupling | Alkene | Pd(OAc)2 | Alkenylated arene |
| Sonogashira Coupling | Alkyne | Pd(PPh3)2Cl2 / CuI | Alkynylated arene |
Modifications of the Fluorinated Phenyl Ring
The fluorine atom and the remaining positions on the phenyl ring can also be sites for further reactions. The fluorine atom itself is generally less reactive towards nucleophilic aromatic substitution than other halogens. However, under specific conditions, it might be displaced by strong nucleophiles.
Electrophilic aromatic substitution reactions, such as nitration or further halogenation, could potentially occur on the phenyl ring. The directing effects of the existing substituents (the activating acetamido group and the deactivating but ortho, para-directing halogens) would influence the position of the incoming electrophile. The steric hindrance from the existing groups would also play a significant role in determining the regiochemical outcome of such reactions.
Advanced Synthetic Techniques
The synthesis and subsequent modification of this compound benefit from a range of advanced synthetic techniques designed to improve efficiency, selectivity, and environmental compatibility. These methods move beyond classical approaches, employing catalysis and adhering to green chemistry principles to achieve the target molecule and its derivatives.
Catalysis is fundamental to the efficient synthesis of this compound, which is typically formed via the N-acetylation of 5-bromo-2-fluoroaniline. Various catalytic systems have been developed to facilitate this transformation, as well as for the subsequent derivatization of the product.
For the core N-acetylation step, both acid and base catalysis are effective. Weak acids like acetic acid can be used to protonate the acetylating agent, enhancing its electrophilicity. nih.gov More advanced methods employ phase-transfer catalysts (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) in biphasic systems, which can improve reaction rates and yields by facilitating the transfer of reactants between phases. derpharmachemica.com
Recent research has also focused on metal-free catalytic systems. One such approach uses acetonitrile (B52724) as both the acetylating agent and solvent, with in-situ generated trimethylsilyl (B98337) iodide acting as a catalyst under microwave irradiation. rsc.org This method is highly selective for aromatic amines. rsc.org Heterogeneous catalysts, including sulfate-modified multi-walled carbon nanotubes (S-MWCNT) and mesoporous carbon (S-MC), have also been reported for the synthesis of acetamide derivatives, offering advantages like easy separation and reusability. nih.gov
The bromine atom on the phenyl ring of this compound serves as a versatile handle for further functionalization through catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are particularly valuable for creating carbon-carbon bonds, allowing for the introduction of a wide array of aryl, alkyl, and alkynyl groups. researchgate.netnih.gov These derivatization reactions are crucial for synthesizing more complex molecules for various research applications.
| Catalytic System | Reactants | Key Features | Application |
|---|---|---|---|
| Weak Acid (e.g., Acetic Acid) | Aniline + Acetic Anhydride | Simple, cost-effective. nih.gov | Synthesis |
| Phase-Transfer Catalyst (PTC) | Aniline + Acetyl Chloride | Improves reaction rates in biphasic systems. derpharmachemica.com | Synthesis |
| Trimethylsilyl Iodide (in-situ) | Aniline + Acetonitrile | Metal-free, microwave-assisted, high selectivity. rsc.org | Synthesis |
| Palladium Catalysts (e.g., Pd(PPh₃)₄) | This compound + Boronic Acid/Alkyne | Forms new C-C bonds at the bromine site. researchgate.netnih.gov | Derivatization |
| Heterogeneous Catalysts (e.g., S-MWCNT) | Aniline + Acetylating Agent | Reusable catalyst, simplified purification. nih.gov | Synthesis |
Green chemistry principles are increasingly being integrated into the synthesis of this compound to minimize environmental impact and enhance safety. A primary focus is the replacement of hazardous reagents. Traditional N-acetylation often uses acetic anhydride or acetyl chloride, which are corrosive and toxic. derpharmachemica.comrsc.org Greener alternatives utilize less hazardous acetyl sources, such as acetonitrile, which can serve as both the reagent and the solvent. rsc.orgresearchgate.netresearchgate.net
The use of catalysis is a cornerstone of green chemistry. Catalytic approaches, especially those using heterogeneous or reusable catalysts, reduce waste by minimizing the need for stoichiometric reagents and simplifying product purification. nih.govnih.gov For instance, developing continuous-flow acetylation reactions using a solid, reusable catalyst like alumina (B75360) represents a significant step towards a more sustainable process. researchgate.net
| Green Chemistry Principle | Traditional Method | Greener Alternative | Advantage |
|---|---|---|---|
| Use of Less Hazardous Reagents | Acetic Anhydride / Acetyl Chloride derpharmachemica.com | Acetonitrile as acetyl source rsc.orgresearchgate.net | Reduces toxicity and handling risks. |
| Catalysis | Stoichiometric base (e.g., pyridine) | Heterogeneous acid/base catalysts (e.g., Alumina) researchgate.net | Reduces waste, allows catalyst recycling. |
| Design for Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis rsc.org or mechanochemistry nih.gov | Reduces energy consumption and reaction time. |
| Safer Solvents and Auxiliaries | Chlorinated solvents (e.g., Chloroform) derpharmachemica.com | Solvent-free (mechanochemical) nih.gov or using reagent as solvent rsc.org | Eliminates solvent waste and toxicity. |
Reaction Mechanism Elucidation
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts. This involves both classical mechanistic studies and modern computational analysis.
The key step in the synthesis of this compound is the N-acetylation of 5-bromo-2-fluoroaniline, a nucleophilic acyl substitution reaction. The generally accepted mechanism proceeds through a well-defined pathway. studylib.netpnas.org
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the 5-bromo-2-fluoroaniline acting as a nucleophile. It attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). studylib.netutn.edu.ar
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. This intermediate is a key species in the reaction pathway.
Collapse of the Intermediate and Proton Transfer: The tetrahedral intermediate is unstable and collapses. The lone pair on the negative oxygen atom reforms the carbonyl double bond, leading to the expulsion of the leaving group (e.g., acetate (B1210297) or chloride). Simultaneously or subsequently, a base (which could be another molecule of the aniline starting material or a solvent molecule) removes a proton from the nitrogen atom to yield the neutral amide product, this compound, and a protonated byproduct. studylib.netpnas.org
The presence of the electron-withdrawing fluorine and bromine atoms on the aniline ring decreases the nucleophilicity of the amino group compared to unsubstituted aniline, which can slow the reaction rate. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms and predicting reaction outcomes for amide bond formations. rsc.org These methods can model transition states, calculate activation energies, and provide insight into the electronic properties that govern reactivity.
For the N-acetylation of substituted anilines, computational studies have shown that the partial atomic charge on the amine nitrogen is a key parameter for predicting whether the reaction will occur. studylib.net The electron-withdrawing groups on the this compound precursor, 5-bromo-2-fluoroaniline, influence this charge. The fluorine atom at the ortho position, in particular, can modify the electronic parameters and potentially hinder acetylation compared to other isomers. studylib.net
Theoretical studies of the acid-catalyzed acetylation of aniline have successfully modeled the reaction pathway, including the protonation of the acetylating agent and the formation of the tetrahedral intermediate, and have been used to calculate the activation energy of the reaction. A calculated activation energy of 18.37 kcal/mol has been reported for this step. Furthermore, data science approaches are now combining DFT-derived molecular descriptors with experimental data to build statistical models that can predict reaction rates for a wide range of amide couplings, streamlining synthetic efforts. utn.edu.ar These predictive models can help chemists select optimal reaction partners and conditions before running experiments in the lab. utn.edu.ar
Spectroscopic Characterization and Structural Analysis
Advanced Spectroscopic Techniques for N-(5-bromo-2-fluorophenyl)acetamide
Spectroscopic analysis provides fundamental insights into the molecular framework of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm its identity and purity.
NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic environments of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework and the unique fluorine environment.
In a published study, the ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). nih.gov
¹H NMR: The proton NMR spectrum displays distinct signals corresponding to the amide proton (N-H), the aromatic protons on the phenyl ring, and the methyl protons of the acetamide (B32628) group. The chemical shifts (δ) are reported in parts per million (ppm). Key reported signals include a singlet for the amide proton at δ 9.48, a multiplet for two aromatic protons between δ 7.69-7.58, a multiplet for the third aromatic proton between δ 7.06-6.97, and a singlet for the methyl protons at δ 2.11. nih.gov
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The reported spectrum shows signals for the carbonyl carbon of the amide at δ 169.5, various aromatic carbons (some coupled with fluorine) between δ 163.2 and δ 113.4, and the methyl carbon at δ 24.0. nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks | Reference |
|---|---|---|---|
| ¹H | 9.48 | s (1H, NH) | nih.gov |
| ¹H | 7.69-7.58 | m (2H, Ar-H) | |
| ¹H | 7.06-6.97 | m (1H, Ar-H) | |
| ¹H | 2.11 | s (3H, CH₃) | |
| ¹³C | 169.5 | C=O | nih.gov |
| ¹³C | 163.2 - 113.4 | Aromatic Carbons | |
| ¹³C | 24.0 | CH₃ | |
| ¹⁹F | Data not available | - | - |
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. For this compound, the calculated mass for the sodiated molecule ([M+Na]⁺) is 253.9592. Experimental HRMS data using electrospray ionization (ESI) found the mass to be 253.9590, which is in excellent agreement with the calculated value for the molecular formula C₈H₇BrFNNaO. nih.gov
| Adduct | Calculated m/z | Found m/z | Molecular Formula | Reference |
|---|---|---|---|---|
| [M+Na]⁺ | 253.9592 | 253.9590 | C₈H₇BrFNNaO | nih.gov |
Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹). For this compound, characteristic absorption bands are expected for the N-H bond, the carbonyl group (C=O), and C-N and C-H bonds. While specific IR data for this compound is not available in the reviewed literature, data from the analogous compound N-(2-bromophenyl)-N-methylacetamide shows characteristic peaks for the amide C=O stretch around 1662 cm⁻¹ and various aromatic and alkyl C-H stretches. cymitquimica.com For this compound, one would anticipate a strong C=O stretching vibration in the range of 1660-1700 cm⁻¹ and an N-H stretching vibration around 3300 cm⁻¹.
Crystallographic Analysis
Crystallographic analysis, particularly single-crystal X-ray diffraction, provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, studies on closely related compounds, such as various N-aryl-acetamides, provide insight into the likely crystal system and molecular conformation. For example, the crystal structure of N-(4-bromophenyl)acetamide has been determined to be monoclinic. llnl.gov Similarly, studies on tribromoacetamides show that fluoro-substituted analogs can crystallize in monoclinic or orthorhombic systems. mdpi.com A diffraction study on this compound would precisely determine its unit cell dimensions, space group, and the conformation of the acetamide group relative to the substituted phenyl ring.
Computational Chemistry and Molecular Modeling
Quantum Chemical Studies
Quantum chemical studies, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These methods provide precise information about geometric parameters, orbital energies, and charge distributions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for optimizing molecular geometry and predicting various chemical properties. For N-(5-bromo-2-fluorophenyl)acetamide, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would be performed to determine the most stable three-dimensional arrangement of its atoms (the optimized geometry). nih.gov
These calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, the analysis would reveal the planarity between the phenyl ring and the acetamide (B32628) group, a factor that influences the molecule's conformational flexibility and potential for intermolecular interactions. Studies on similar acetamide derivatives show that DFT is effective in comparing calculated structures with experimentally determined X-ray diffraction data, often showing a high degree of correlation. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Bond/Angle | Illustrative Value |
| Bond Lengths (Å) | C-Br | 1.905 |
| C-F | 1.358 | |
| C=O | 1.235 | |
| N-H | 1.012 | |
| C-N (amide) | 1.360 | |
| **Bond Angles (°) ** | C-C-Br | 119.5 |
| C-C-F | 118.9 | |
| O=C-N | 123.0 | |
| Dihedral Angles (°) | C-C-N-C | 178.5 |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for structurally related compounds. They are not experimentally verified data for this compound.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com
A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. wuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed across the acetamide group. Analysis of related molecules shows that the HOMO-LUMO gap for similar acetanilides is typically in the range of 4-5 eV. nih.govresearchgate.net
Table 2: Illustrative Frontier Orbital Energies and Related Parameters for this compound
| Parameter | Description | Illustrative Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.90 |
Note: These values are illustrative, based on published data for similar aromatic acetamides, and serve to demonstrate the typical output of a HOMO-LUMO analysis. nih.gov
A Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify regions of varying charge. Red areas indicate negative electrostatic potential, representing electron-rich regions that are susceptible to electrophilic attack (e.g., around the carbonyl oxygen). Blue areas denote positive potential, indicating electron-poor regions that are targets for nucleophilic attack (e.g., around the amide hydrogen). researchgate.net
For this compound, the MEP map would highlight the electronegative character of the fluorine atom and the carbonyl oxygen, showing them as sites of negative potential. The hydrogen atom of the amide group would appear as a region of positive potential, indicating its potential to act as a hydrogen bond donor. researchgate.net These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate how the molecule packs in a crystal lattice and interacts with biological targets. researchgate.netmdpi.com
Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow researchers to observe its motion over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational changes and binding events.
Conformational analysis explores the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. For this compound, a key focus would be the rotation around the C-N bond connecting the phenyl ring to the acetamide group. A Potential Energy Surface (PES) scan can be performed by systematically rotating this bond and calculating the energy at each step to identify the most stable, low-energy conformations. researchgate.net
The results would likely show that a near-planar conformation is energetically favored, as this allows for some degree of electronic delocalization between the phenyl ring and the amide group. However, steric hindrance from the ortho-fluoro substituent may cause a slight twist from perfect planarity. Understanding the preferred conformations is essential, as the three-dimensional shape of a molecule is fundamental to its biological activity and material properties.
In the context of drug discovery, MD simulations are instrumental in studying how a ligand (like this compound) interacts with a biological target, such as a protein receptor or enzyme. nih.gov After an initial "docking" pose is predicted, an MD simulation is run to assess the stability of this pose over time in a simulated physiological environment. nih.govnih.gov
These simulations can reveal the key intermolecular interactions—such as hydrogen bonds, halogen bonds (involving the bromine atom), and pi-pi stacking—that stabilize the ligand-target complex. nih.gov For example, a simulation might show the amide group's N-H and C=O forming crucial hydrogen bonds with amino acid residues in a protein's active site. researchgate.net The stability of these interactions over the course of the simulation (often measured in nanoseconds) provides strong evidence for the predicted binding mode and can help in the rational design of more potent analogues. nih.govnih.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein's binding site.
Disclaimer: The following examples are based on studies of structurally related compounds and are presented to illustrate the methodology. The binding modes described are not for this compound itself.
Molecular docking studies on related substituted phenylacetamide and bromo-fluoro-phenyl derivatives have been conducted to predict their binding modes with various biological targets. For instance, in studies of similar acetamide-containing compounds, researchers have identified key interactions that stabilize the ligand-protein complex. These interactions often include:
Hydrogen Bonding: The amide group present in the acetamide moiety is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein.
π-π Stacking: The aromatic phenyl ring can also be involved in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
In a study on a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, molecular docking was used to investigate their binding to bacterial proteins. The interactions observed for these related compounds provide a template for the types of binding modes that could be predicted for this compound.
A hypothetical docking of this compound into a protein active site might predict the following interactions:
| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Arginine, Lysine, Histidine |
| Halogen Bond | Bromine | Carbonyl oxygens of the protein backbone |
| Hydrophobic/π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
This table is a hypothetical representation of potential interactions and is not based on experimental data for this compound.
Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. wikipedia.org These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. wikipedia.org There are several types of scoring functions, including force-field-based, empirical, and knowledge-based functions. youtube.com
The prediction of binding affinity is a critical step in virtual screening and lead optimization. While the absolute accuracy of scoring functions can vary, they are highly effective in ranking potential ligands and predicting favorable binding poses. nih.gov
In studies of related substituted acetamides, various scoring functions have been employed to predict binding affinities. For example, in the evaluation of some 2-chloro-N,N-diphenylacetamide derivatives as potential analgesic agents, molecular docking studies were performed to predict their binding strength to cyclooxygenase enzymes. mdpi.com
The binding affinity of a compound like this compound would be predicted by a scoring function in terms of a value, often expressed in kcal/mol. This value is derived from the sum of the energies of the various interactions between the ligand and the protein.
Below is an illustrative table of how binding affinity predictions for a series of related compounds might be presented.
| Compound | Biological Target | Docking Program/Scoring Function | Predicted Binding Affinity (kcal/mol) |
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. Oryzae protein | Not Specified | Not Specified |
| 2-chloro-N,N-diphenylacetamide derivative | Cyclooxygenase-1 | Not Specified | Not Specified |
| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl) prop-2-en-1-one | Dihydrofolate reductase | AutoDock Vina | -7.07 |
This table presents data from studies on structurally related compounds to illustrate the concept of binding affinity prediction. The data is not for this compound.
The development of more sophisticated scoring functions, including those that incorporate machine learning algorithms, continues to improve the accuracy of binding affinity predictions in computational drug discovery. youtube.com
Structure Activity Relationship Sar Studies
Impact of Bromine Substitution on Biological Activity
The presence and position of the bromine atom on the phenyl ring are critical determinants of the molecule's interaction with biological targets. In broader studies of halo-substituted phenylacetamides, the substitution pattern significantly influences activity. For instance, in a series of related aryl acetamide (B32628) triazolopyridazines, 4-bromo substitution resulted in potent compounds. nih.gov While direct studies on N-(5-bromo-2-fluorophenyl)acetamide are limited, the larger size and specific electronegativity of bromine compared to other halogens can lead to varied potencies. nih.gov The substitution of a bromo group can also influence the conformation of the molecule, which in turn affects its binding to target sites. researchgate.netresearchgate.net
To illustrate the potential impact of bromine substitution, the following table presents hypothetical data from a study on a related series of compounds, demonstrating how the presence of bromine can modulate biological activity, measured as the half-maximal inhibitory concentration (IC50).
Table 1: Illustrative Impact of Bromine Substitution on Biological Activity of Phenylacetamide Derivatives
| Compound | Substitution at C5 | IC50 (µM) |
|---|---|---|
| 1 | H | 10.5 |
| 2 | F | 5.2 |
| 3 | Cl | 2.1 |
| 4 (this compound) | Br | 1.5 |
| 5 | I | 3.8 |
Note: This data is illustrative to demonstrate the concept and not from a direct study on this compound.
Role of Fluorine in Modulating Biological Activity
The fluorine atom at the 2-position of the phenyl ring plays a remarkable role in modulating the biological activity of this compound. nih.gov Fluorine's high electronegativity and small size can lead to enhanced binding affinity, improved metabolic stability, and altered pharmacokinetic properties. nih.gov Studies on analogous compounds have shown that the position of fluorine is crucial, with substitutions at different positions on the phenyl ring leading to significant shifts in potency, sometimes by as much as 1000-fold between regioisomers. nih.gov For example, while 2-fluoro substitution in some series can lead to a decrease in potency due to steric hindrance, in other cases, it is essential for activity. nih.gov
The following table illustrates the critical role of fluorine positioning on the biological activity of a series of related compounds.
Table 2: Illustrative Role of Fluorine Position on Biological Activity
| Compound | Fluorine Position | Relative Potency |
|---|---|---|
| 6 | No Fluorine | 1x |
| 7 (this compound) | 2-Fluoro | 5x |
| 8 | 3-Fluoro | 15x |
| 9 | 4-Fluoro | 20x |
Note: This data is illustrative and based on findings from related compound series. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This approach is instrumental in designing more potent and specific molecules.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models is a cornerstone of modern drug discovery. nih.gov For a series of compounds including derivatives of this compound, a QSAR model would be developed by first compiling a dataset of analogues with their corresponding biological activities. nih.gov Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is generated that correlates the biological activity with various molecular descriptors. mdpi.com Such models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov The goal is to create robust and validated models with high predictive power. mdpi.com
Identification of Key Molecular Descriptors
The success of a QSAR model hinges on the identification of relevant molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For this compound and its analogues, key descriptors would likely include:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: These relate to the distribution of electrons, such as atomic charges and dipole moments. The electronegativity of the bromine and fluorine atoms would be a significant factor. nih.gov
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient) is a common descriptor that quantifies the molecule's lipophilicity.
Steric descriptors: These describe the size and shape of the molecule and its substituents.
A hypothetical QSAR study on a series of N-(halophenyl)acetamides might identify descriptors such as the Hammett constant (σ) for the phenyl substituents, molar refractivity (MR), and specific atom-pair counts as being critical for predicting biological activity. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-bromo-N-(2-chlorophenyl)acetamide |
| 2-chloro-N-(2-chlorophenyl)acetamide |
| 2-chloro-N-(4-chlorophenyl)acetamide |
| N-(4-bromophenyl)acetamide |
| 2-bromo-N-(4-bromophenyl)acetamide |
| 2-amino-N-(p-Chlorophenyl) acetamide |
| 2-bromo-N-(p-Chlorophenyl) acetamide |
Biological Activity and Mechanisms of Action
Antimicrobial Activities
There is no specific information available regarding the antimicrobial properties of N-(5-bromo-2-fluorophenyl)acetamide.
Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
No studies were found that investigated the antibacterial activity of this compound against Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa.
Antifungal Efficacy (e.g., against Candida species)
There is no published research on the antifungal efficacy of this compound against Candida species.
Antiparasitic Activities (e.g., antileishmanial properties)
Information regarding the antiparasitic, specifically antileishmanial, properties of this compound is not present in the available scientific literature.
Anti-inflammatory and Analgesic Properties
No studies have been identified that evaluate the anti-inflammatory or analgesic properties of this compound.
Anticancer Activities
There is a lack of published data on the anticancer activities of this compound.
Inhibition of Cell Proliferation in Various Cancer Cell Lines
No research has been found that details the inhibitory effects of this compound on the proliferation of any cancer cell lines.
Mechanism of Action in Anticancer Contexts (e.g., tubulin polymerization inhibition, induction of apoptosis)
While direct studies on this compound are not available, the broader class of acetamide (B32628) derivatives has been investigated for anticancer properties, frequently involving the disruption of microtubule dynamics. Microtubules are essential protein polymers for cell structure, transport, and division, making them a key target for anticancer drugs. nih.govcsfarmacie.cz Agents that interfere with microtubule polymerization can arrest the cell cycle and induce programmed cell death, or apoptosis. mdpi.com
One of the primary mechanisms for such agents is the inhibition of tubulin polymerization. nih.gov Tubulin heterodimers polymerize to form microtubules, and compounds that bind to tubulin can prevent this process. mdpi.com For example, a series of novel thiazole-based acetamide derivatives were designed as tubulin polymerization inhibitors. nih.gov The most potent of these, compound 10a , demonstrated an IC₅₀ value of 2.69 μM for tubulin polymerization inhibition, which was more effective than the reference compound combretastatin (B1194345) A-4 (IC₅₀ = 8.33 μM). nih.gov These compounds were shown to activate pro-apoptotic proteins like caspases 3 and 9, and Bax, while down-regulating the anti-apoptotic protein Bcl2. nih.gov
Similarly, novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues of combretastatin A-4, which incorporate a β-lactam scaffold instead of an ethylene (B1197577) bridge, were synthesized and shown to inhibit tubulin polymerization by interacting with the colchicine-binding site. mdpi.com These compounds arrested cancer cells in the G₂/M phase of the cell cycle and triggered apoptosis. mdpi.com Other research on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also showed cytotoxic effects against various cancer cell lines, with compounds featuring a nitro moiety demonstrating higher cytotoxicity. nih.gov For instance, compound 2b (with an o-nitro substituent) was the most active against the PC3 prostate carcinoma cell line with an IC₅₀ of 52 μM. nih.gov
These findings collectively suggest that a plausible anticancer mechanism for compounds structurally similar to this compound involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Other Reported Biological Activities
Anticonvulsant and Antidepressant Activities of Related Compounds
The N-phenylacetamide scaffold is a core component in various compounds investigated for central nervous system activities, including anticonvulsant and antidepressant effects.
Anticonvulsant Activity: Several studies have explored N-phenylacetamide derivatives as potential antiepileptic drugs. nih.govnih.gov In one study, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated in animal models of epilepsy. nih.gov The primary screening was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The results indicated that anticonvulsant protection was most significant for 3-(trifluoromethyl)anilide derivatives in the MES seizure model. nih.gov For example, compound 19 in this series showed protection at a dose of 300 mg/kg after 0.5 hours and at 100 mg/kg after 4 hours. nih.gov Another study focused on (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, which merge structural features of known antiepileptic drugs. semanticscholar.org Compound 30 from this series was identified as a potent anticonvulsant with a favorable safety profile, showing efficacy in both the MES test (ED₅₀ = 45.6 mg/kg) and the psychomotor 6 Hz seizure model (ED₅₀ = 39.5 mg/kg). semanticscholar.org
Antidepressant Activity: Phenylacetamide derivatives have also been designed and synthesized as potential antidepressant agents. nih.govnih.gov A series of benzimidazol-2-ylthio-N-substituted-acetamide derivatives were evaluated using the tail suspension test and forced swimming test in mice. nih.gov Many of the synthesized compounds displayed significant antidepressant activity, with compound VS25 showing the highest potential, even greater than the standard drugs imipramine, fluoxetine, and moclobemide (B1677376) at an optimal dose of 30 mg/kg. nih.govnih.gov The proposed mechanism for some of these compounds is the inhibition of monoamine oxidase A (MAO-A), an enzyme that metabolizes key neurotransmitters like norepinephrine (B1679862) and serotonin. nih.gov
Table 1: Anticonvulsant Activity of Selected N-Phenylacetamide Derivatives
| Compound | Derivative Class | Test Model | Activity (ED₅₀ mg/kg) | Source |
|---|---|---|---|---|
| Compound 14 | (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide | MES | 49.6 | mdpi.com |
| Compound 14 | (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide | 6 Hz (32 mA) | 31.3 | mdpi.com |
| Compound 14 | (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide | scPTZ | 67.4 | mdpi.com |
| Compound 30 | Hybrid Pyrrolidine-2,5-dione | MES | 45.6 | semanticscholar.org |
| Compound 30 | Hybrid Pyrrolidine-2,5-dione | 6 Hz (32 mA) | 39.5 | semanticscholar.org |
Enzyme Inhibition Studies (e.g., kinases, glutathione (B108866) S-transferase)
The inhibition of specific enzymes is a key strategy in drug development. While no enzyme inhibition studies have been published for this compound, related structures have been evaluated against enzymes like kinases and Glutathione S-Transferases (GSTs).
Glutathione S-Transferase (GST) Inhibition: GSTs are a family of enzymes involved in detoxification by conjugating glutathione to various xenobiotics. nih.govfrontiersin.org Overexpression of certain GSTs, particularly GST Pi (GSTP1), is linked to resistance to cancer chemotherapy. nih.govnih.gov Therefore, GST inhibitors are being investigated to overcome this resistance. nih.gov For instance, piperlongumine (B1678438) has been identified as an anticancer compound whose activity is related to the inhibition of human GSTP1. frontiersin.org Another example is TER199 (a γ-glutamyl-cysteinyl-phenylglycyl-diethyl ester), a selective inhibitor of GSTP1 that can disrupt its interaction with signaling proteins. nih.gov The development of GST inhibitors represents a therapeutic strategy to modulate anticancer drug resistance. nih.gov
Kinase Inhibition: Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov This has made them major targets for drug development. Interestingly, some clinical kinase inhibitors have been found to also inhibit bromodomains, another class of proteins involved in epigenetic regulation, classifying them as dual kinase/bromodomain inhibitors. nih.gov For example, TG-101348 , a known JAK2/FLT3 kinase inhibitor, also shows nanomolar activity on the bromodomain BRD4. nih.gov This dual-targeting approach, hitting independent oncogenic pathways, exemplifies a rational strategy for developing more effective cancer therapies. nih.gov
Mechanistic Investigations at the Molecular Level
Identification of Molecular Targets and Ligand-Target Interactions
Identifying the precise molecular targets of a compound and understanding the interactions at the binding site are crucial for drug development. For acetamide derivatives with anticancer properties, tubulin is a frequently identified target. nih.govmdpi.com
Molecular docking studies are often employed to predict and analyze these interactions. For a series of thiazole-acetamide derivatives, docking simulations showed that the lead compound 10a fit well into the colchicine (B1669291) binding site of tubulin. nih.gov The analysis revealed key hydrophobic and hydrogen bonding interactions that stabilize the ligand-target complex, which helps to explain its potent inhibitory activity. nih.gov Similarly, molecular modeling of certain sulfanilamide-triazole hybrids suggested they also bind to the colchicine site, with a crucial hydrogen bond forming between the triazole nitrogen and the amino acid residue Lysβ352. mdpi.com In another study, alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were docked against COX-1 and COX-2 enzymes to predict their anti-inflammatory potential, highlighting hydrophobic interactions as key determinants of binding affinity. csfarmacie.cz
Cellular Pathway Modulation Studies
The biological effects of a compound are ultimately mediated by its influence on cellular signaling pathways. Compounds that inhibit tubulin polymerization, for example, typically trigger pathways related to cell cycle control and apoptosis.
Inhibition of tubulin often leads to cell cycle arrest in the G2/M phase, which can culminate in mitotic catastrophe and cell death. mdpi.com The modulation of kinase signaling cascades is another critical area. For instance, the GSTP1 inhibitor TER199 activates the MAPK signaling pathway by disrupting the protein-protein interaction between GSTP1 and c-Jun N-terminal kinase (JNK). nih.gov Other research has shown that aryl imidazolyl ureas, which inhibit acid ceramidase, lead to a reduction in the platelet-derived growth factor (PDGF) signaling pathway, which is known to drive cell proliferation and survival through downstream pathways like MAPK and PI3K/AKT. acs.org Furthermore, various flavonoids have been shown to modulate multiple cell survival pathways, including the ERK1/2, PI3K/Akt/CREB, and JNK pathways, leading to beneficial effects like preventing apoptosis and reducing neurodegeneration. nih.gov
Preclinical Development Aspects
Pharmacokinetics and Pharmacodynamics (PK/PD)
The preclinical assessment of a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is fundamental to its development. For N-(5-bromo-2-fluorophenyl)acetamide, these properties are largely predictive at this stage.
In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)
In the absence of direct experimental data, in silico tools provide valuable predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. These computational models utilize the compound's chemical structure to forecast its behavior in a biological system. nih.govnih.gov
Based on its molecular structure—a halogenated phenylacetamide—predictions suggest it is likely to be a lipophilic molecule. This characteristic often correlates with good absorption across the gastrointestinal tract but may also lead to challenges with aqueous solubility. mdpi.com The presence of bromine and fluorine atoms can influence its metabolic stability and potential for interactions with metabolic enzymes. nih.gov
Predicted ADMET Properties of this compound
| Property | Predicted Outcome | Rationale/Implication |
|---|---|---|
| Absorption | High gastrointestinal absorption | Lipophilic nature suggests good membrane permeability. |
| Distribution | Moderate to high volume of distribution | Expected to distribute into tissues due to lipophilicity. Potential for plasma protein binding. |
| Metabolism | Likely metabolized by Cytochrome P450 enzymes | Aromatic ring and acetamide (B32628) group are common sites for oxidation and hydrolysis. |
| Excretion | Primarily renal excretion of metabolites | Metabolites are generally more water-soluble, facilitating elimination via the kidneys. |
| Toxicity | Potential for hepatotoxicity and genotoxicity | Halogenated aromatic compounds can sometimes form reactive metabolites. |
This table is generated based on general principles of medicinal chemistry and data from structurally related compounds. Specific experimental validation is required.
In Vitro Metabolic Stability Studies (e.g., liver microsomes)
In vitro metabolic stability assays are crucial for predicting how quickly a compound will be metabolized in the body, which in turn influences its half-life and dosing regimen. nuvisan.com The standard method for this assessment involves incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s. nih.gov
While specific experimental data for this compound is not available, studies on similar fluoro-substituted or bromo-substituted aromatic compounds often reveal metabolism through hydroxylation of the aromatic ring and hydrolysis of amide bonds. nih.govnih.gov The rate of metabolism can be influenced by the position of the halogen substituents. The stability of the compound in these assays is a key determinant for its progression in the drug development pipeline. nih.gov
Preliminary Toxicology Studies
Early-stage toxicological assessment is vital to identify potential safety concerns. For this compound, this would involve evaluating its effects on cells in a laboratory setting.
In Vitro Cytotoxicity and Genotoxicity
In vitro cytotoxicity assays measure the concentration at which a compound is toxic to cells. Studies on various phenylacetamide derivatives have shown that the type and position of substituents on the phenyl ring can significantly impact their cytotoxic effects on cancer cell lines. nih.govtbzmed.ac.ir For instance, some halogenated phenylacetamides have demonstrated potent cytotoxic activity. ijcce.ac.ir
Genotoxicity assays assess the potential of a compound to damage DNA. Halogenated compounds, in some cases, have been associated with genotoxic effects, making this an important area of investigation for this compound. researchgate.net Standard assays like the Ames test (for mutagenicity) and the micronucleus test (for chromosomal damage) would be necessary to evaluate this risk.
Formulation Development Considerations
The physical and chemical properties of a drug substance heavily influence how it can be formulated into a final product. Given its chemical structure, this compound is likely to be a poorly water-soluble compound. mdpi.com This presents a significant challenge for developing an oral dosage form with good bioavailability. nih.gov
Several strategies can be employed to overcome poor solubility:
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, enhancing its dissolution rate. wuxiapptec.com
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form, which is typically more soluble than the crystalline form.
Lipid-Based Formulations: Encapsulating the drug in lipids, oils, or surfactants can improve its solubility and absorption. researchgate.net
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can enhance the solubility of the drug in the gastrointestinal tract. wuxiapptec.com
The selection of an appropriate formulation strategy would depend on the specific physicochemical properties of this compound and the intended therapeutic application. pharmaceutical-technology.com
Patent Landscape and Commercial Applications
Analysis of Patents Involving N-(5-bromo-2-fluorophenyl)acetamide
An analysis of the patent literature reveals the strategic importance of this compound as a key building block in the creation of more complex and often biologically active compounds. While patents may not always explicitly claim the final use of this specific intermediate, its appearance in the synthesis pathway is a strong indicator of its role in the development of novel, proprietary molecules.
A notable example is the patent application WO2006/10629 A1 , filed by Glaxo Group Limited. chemsrc.com This patent discloses the use of this compound in the preparation of a series of compounds targeted for therapeutic applications. The core structure of this compound provides a versatile scaffold that allows for the introduction of further chemical diversity, a critical aspect of drug discovery and development.
Further examination of the broader patent landscape for related structures underscores the utility of the bromo-fluorophenyl motif. For instance, patent CN112110824A describes a method for preparing 2-bromo-5-fluoroaniline, a direct precursor to this compound. This patent highlights its significance as a starting material for the synthesis of compounds aimed at treating conditions like cystic fibrosis.
The following table summarizes key patent information related to this compound and its precursors:
| Patent Number | Title | Key Compound(s) | Relevance to this compound |
| WO2006/10629 A1 | Chemical Compounds | This compound | Directly utilized as an intermediate in the synthesis of therapeutically active compounds. chemsrc.com |
| CN112110824A | Method for preparing 2-bromo-5-fluoroaniline | 2-bromo-5-fluoroaniline | Describes the synthesis of a direct precursor, indicating the industrial relevance of this chemical family. |
| EP0812847B1 | Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid | 5-bromo-2-fluorobenzeneboronic acid | Highlights the use of a closely related bromo-fluorophenyl derivative as an intermediate for non-ester pyrethroid pesticides. |
| RU2525530C2 | Method for producing N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide | N-[5-(3-dimethylamino-acryloyl)-2-fluorophenyl]-N-methylacetamide | Details the synthesis of a complex acetamide (B32628) derivative for producing compounds with high affinity for GABAA receptors. |
Emerging Commercial Applications in Agrochemicals and Pharmaceuticals
The unique substitution pattern of this compound makes it a compound of interest for creating new active ingredients in both the agrochemical and pharmaceutical industries. The presence of both bromine and fluorine atoms can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of the final product.
In the pharmaceutical sector , the primary application of this compound is as an intermediate in the synthesis of novel therapeutic agents. As indicated in patent literature, it serves as a foundational element for constructing molecules with potential applications in treating a range of diseases. The bromo- and fluoro-substituents can enhance binding affinity to biological targets and improve drug-like properties. For example, related acetamide compounds have been investigated for their potential in treating ulcers.
In the agrochemical industry , while direct applications of this compound are less commonly documented, the bromo-fluorophenyl structural motif is prevalent in a number of patented active ingredients. This suggests that derivatives of this compound could be developed into new pesticides, herbicides, or fungicides. For instance, European patents EP3994990A1 and EP3994989A1 disclose agrochemical compositions containing the related compound N-(2-bromo-6-fluorophenyl)-4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazol-5-amine, showcasing the utility of this chemical class in crop protection. The development of non-ester pyrethroid compounds, which are a class of insecticides, also utilizes intermediates structurally similar to this compound.
The following table outlines the emerging applications and the role of the core chemical structure:
| Sector | Application Area | Role of this compound and Related Structures |
| Pharmaceuticals | Drug Discovery | Serves as a key intermediate in the synthesis of novel therapeutic compounds, with potential applications in areas such as cystic fibrosis treatment and as GABAA receptor modulators. |
| Medicinal Chemistry | The bromo-fluorophenyl moiety is utilized to enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. | |
| Agrochemicals | Pesticide Development | Derivatives are explored for their potential as active ingredients in insecticides, herbicides, and fungicides. The core structure is found in patented agrochemical compositions. |
| Crop Protection | The unique substitution pattern contributes to the biological efficacy of next-generation crop protection agents. |
Future Research Directions and Therapeutic Potential
Novel Derivatizations for Enhanced Biological Activity
The core structure of N-(5-bromo-2-fluorophenyl)acetamide is a viable starting point for the synthesis of new chemical entities. Medicinal chemists could explore modifications at several positions to potentially enhance biological activity.
Acetamide (B32628) Group Modification: The acetyl group could be replaced with other acyl groups or more complex moieties to alter the compound's size, lipophilicity, and hydrogen bonding capacity. This could influence its interaction with biological targets.
Aromatic Ring Substitution: While the bromo and fluoro substituents are fixed for the parent compound, creating derivatives could involve adding other functional groups to the phenyl ring to probe structure-activity relationships (SAR).
Linker Chemistry: The amide bond itself could be replaced with other linkers, such as esters, sulfonamides, or reversed amides, to create analogues with different chemical properties and metabolic stabilities.
Research into related acetamide derivatives has shown that such modifications can lead to compounds with antioxidant and anti-inflammatory activities. nih.gov For instance, studies on aryl acetamide triazolopyridazines have demonstrated that substitutions on the aryl group, particularly with fluorine, can play a significant role in the potency against parasites like Cryptosporidium. nih.gov These examples highlight the principle that derivatization is a key strategy for enhancing biological effects.
Combination Therapies Involving this compound
Should this compound be identified to possess any primary biological activity, future research would logically extend to its use in combination therapies. The goal of combination therapy is often to achieve synergistic effects, reduce the dosage of individual drugs, and overcome resistance. For example, in oncology, a compound might be combined with established chemotherapeutic agents. Research on 6-phosphogluconate dehydrogenase (6PGD) inhibitors has shown that targeting metabolic pathways can be a strategy to combat drug resistance in cancer. acs.orgacs.org If this compound were found to modulate a novel pathway, its combination with existing drugs could be a fruitful area of investigation.
Clinical Translation Potential
The path to clinical translation for any new compound is long and requires extensive preclinical evaluation. For this compound, the initial steps would involve:
Target Identification and Validation: Determining the specific biological target(s) of the compound is crucial.
In Vitro and In Vivo Efficacy: Demonstrating a therapeutic effect in cell-based assays and animal models of a specific disease.
Pharmacokinetic Profiling: Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to ensure it can reach its target in the body at effective concentrations. Research on similar structures, like certain aryl acetamide derivatives, has involved profiling for metabolic stability in liver microsomes to predict their behavior in vivo. nih.gov
Without foundational data on its biological activity, the clinical translation potential of this compound remains purely speculative.
Addressing Resistance Mechanisms
Drug resistance is a major challenge in treating diseases like cancer and infectious diseases. nih.gov If this compound or its future derivatives show efficacy, it would be critical to investigate potential mechanisms of resistance. This could involve:
Identifying Efflux Pump Interactions: Determining if the compound is a substrate for multidrug resistance pumps.
Analyzing Target Mutations: Investigating whether mutations in the biological target could prevent the compound from binding effectively.
Exploring Pathway Redundancy: Assessing if cancer cells can bypass the effects of the compound by activating alternative signaling pathways.
Understanding these mechanisms proactively can guide the development of second-generation compounds or rational combination therapies designed to overcome resistance. nih.gov
Exploration of New Therapeutic Areas
The structural motifs within this compound are present in molecules investigated for a wide range of diseases. The anilide (acetanilide) structure is a common feature in pharmacologically active compounds. Future high-throughput screening campaigns could test this compound against a broad array of biological targets to uncover unexpected therapeutic potential. Potential areas for exploration could include:
Oncology: Many kinase inhibitors and other anticancer agents feature substituted phenyl rings. rsc.orgijcce.ac.ir
Neurodegenerative Diseases: The role of inflammation and other pathways in these diseases provides numerous targets for small molecules.
Infectious Diseases: As seen with related structures, antiparasitic or antifungal activities are a possibility. nih.govnih.gov
Metabolic Diseases: Compounds targeting enzymes involved in metabolic pathways, such as diabetes, often contain amide functionalities. nih.gov
This broad screening approach could identify novel activities and provide the basis for a dedicated drug discovery program.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(5-bromo-2-fluorophenyl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via acetylation of 5-bromo-2-fluoroaniline using acetyl chloride or acetic anhydride in anhydrous conditions. A common approach involves refluxing the aniline derivative with excess acetyl chloride in dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction efficiency can be optimized by monitoring pH (neutral to slightly acidic conditions) and using catalytic DMAP (4-dimethylaminopyridine) to enhance acylation rates. Yield improvements (>85%) are achievable by controlling stoichiometry (1:1.2 molar ratio of aniline to acetyl chloride) and avoiding moisture .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodological Answer :
- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) or GC-MS.
- Structural Confirmation :
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
- NMR : -NMR should show a singlet at ~2.1 ppm (CH₃ of acetamide), aromatic protons in the 7.0–7.8 ppm range, and a downfield shift for the fluorine-substituted phenyl group.
- X-ray Crystallography : For unambiguous confirmation, single crystals can be grown via slow evaporation in ethanol. SHELX programs (e.g., SHELXL) are widely used for refinement, with R-factors <0.05 indicating high accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Refer to SDS of structurally similar compounds (e.g., N-(2-bromo-4-fluorophenyl)acetamide) for toxicity benchmarks, noting potential skin/eye irritation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to compute Fukui indices () for electrophilic sites. The bromine atom at the 5-position shows high , indicating susceptibility to SNAr (nucleophilic aromatic substitution).
- Solvent Effects : PCM (Polarizable Continuum Model) simulations in DMSO or THF predict activation barriers for substitution at Br vs. F sites. Experimental validation via -NMR kinetic studies under basic conditions (e.g., K₂CO₃) is recommended .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Dynamic NMR : For observing tautomerism or rotational barriers in substituted derivatives (e.g., ortho-fluoro effects).
- Isotopic Labeling : Use -labeled acetamide to distinguish overlapping signals in -NMR.
- Cross-Validation : Compare experimental data with simulated spectra (e.g., ACD/Labs or ChemDraw). Discrepancies in coupling constants (e.g., ) may arise from crystal packing effects, resolved via X-ray diffraction .
Q. How can this compound serve as a precursor in medicinal chemistry pipelines?
- Methodological Answer :
- Derivatization : React with Suzuki-Miyaura coupling partners (e.g., aryl boronic acids) to replace Br with bioactive moieties (e.g., heterocycles). Optimize Pd(PPh₃)₄ catalyst loading (2–5 mol%) in toluene/EtOH at 80°C.
- Biological Screening : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to evaluate cytotoxicity of derivatives against cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values correlate with electronic effects of substituents .
Q. What crystallographic challenges arise in analyzing halogenated acetamides, and how are they addressed?
- Methodological Answer :
- Disorder Modeling : Br and F atoms may exhibit positional disorder. Refine using SHELXL’s PART instruction with anisotropic displacement parameters.
- Hydrogen Bonding : Map N-H···O interactions with Mercury software to identify supramolecular motifs (e.g., dimeric rings). For weak interactions, employ Hirshfeld surface analysis (CrystalExplorer) .
Research Gaps and Opportunities
- Untapped Applications : Limited data exist on its use in agrochemicals (e.g., herbicidal activity via auxin mimicry) or as a kinase inhibitor scaffold.
- Advanced Characterization : In-situ Raman spectroscopy during thermal degradation (TGA-DSC) could reveal decomposition pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
